molecular formula C18H21NO3 B4954906 N-[1-(2,5-dimethoxyphenyl)ethyl]-2-methylbenzamide

N-[1-(2,5-dimethoxyphenyl)ethyl]-2-methylbenzamide

Cat. No.: B4954906
M. Wt: 299.4 g/mol
InChI Key: LHXVTVYTIGHLHU-UHFFFAOYSA-N
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Description

N-[1-(2,5-dimethoxyphenyl)ethyl]-2-methylbenzamide, also known as NBOMe, is a synthetic compound that belongs to the phenethylamine class of drugs. It was first synthesized in 2003 by Ralf Heim and his colleagues at the Free University of Berlin. NBOMe is a potent hallucinogen that has gained popularity in recent years due to its ability to induce intense psychedelic experiences.

Mechanism of Action

N-[1-(2,5-dimethoxyphenyl)ethyl]-2-methylbenzamide acts as a partial agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. It also has affinity for other serotonin receptor subtypes, such as 5-HT2B and 5-HT2C. The activation of these receptors leads to the release of neurotransmitters, such as dopamine and norepinephrine, which are involved in regulating mood and cognition.
Biochemical and Physiological Effects:
The effects of this compound on the body and brain are complex and varied. Some of the most commonly reported effects include altered perception, enhanced sensory experiences, and changes in mood and thought processes. This compound has also been shown to increase heart rate and blood pressure, and can cause nausea, vomiting, and other physical symptoms.

Advantages and Limitations for Lab Experiments

N-[1-(2,5-dimethoxyphenyl)ethyl]-2-methylbenzamide has several advantages for use in laboratory experiments. Its potency and selectivity for specific serotonin receptor subtypes make it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, its effects on the body and brain are complex and poorly understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential directions for future research on N-[1-(2,5-dimethoxyphenyl)ethyl]-2-methylbenzamide. One area of interest is the development of new this compound derivatives with improved pharmacological properties and therapeutic potential. Another area of interest is the study of the long-term effects of this compound use on the brain and body, particularly in relation to mental health and addiction. Finally, researchers may investigate the potential use of this compound as a tool for studying the neural mechanisms underlying consciousness and altered states of consciousness.

Synthesis Methods

The synthesis of N-[1-(2,5-dimethoxyphenyl)ethyl]-2-methylbenzamide involves several steps, including the condensation of 2,5-dimethoxyphenethylamine with 2-methylbenzoyl chloride to form the intermediate product, N-(2,5-dimethoxyphenethyl)-2-methylbenzamide. This intermediate product is then reacted with various halogenated compounds to produce different this compound derivatives.

Scientific Research Applications

N-[1-(2,5-dimethoxyphenyl)ethyl]-2-methylbenzamide has been the subject of extensive scientific research in recent years, particularly in the fields of neuroscience and pharmacology. Researchers have studied its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Properties

IUPAC Name

N-[1-(2,5-dimethoxyphenyl)ethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-12-7-5-6-8-15(12)18(20)19-13(2)16-11-14(21-3)9-10-17(16)22-4/h5-11,13H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXVTVYTIGHLHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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